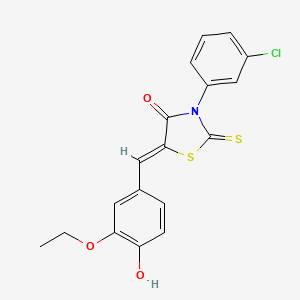

(Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 3-chlorophenyl group at position 3 and a 3-ethoxy-4-hydroxybenzylidene moiety at position 4. Rhodanine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities . The Z-configuration of the benzylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets . The 3-chloro substituent on the phenyl ring introduces electron-withdrawing effects, while the 3-ethoxy-4-hydroxybenzylidene group contributes to hydrogen-bonding capabilities and solubility modulation .

Properties

IUPAC Name |

(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPPUGNPHNOIGT-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The thiazolidin-4-one structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological reactivity. The specific substituents in this compound, such as the chlorophenyl and ethoxy-hydroxybenzylidene groups, are critical in modulating its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

-

Mechanism of Action :

- Microtubule Disruption : Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism has been evidenced in studies involving related compounds that target microtubules directly.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with thiazolidinone derivatives, enhancing the expression of pro-apoptotic proteins like p53 and p21 .

-

Case Studies :

- In vitro studies demonstrated that similar thiazolidinone compounds effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cells. For instance, a related compound exhibited an IC50 value of 6.0 µM against MDA-MB-231 cells, indicating significant cytotoxicity .

Enzyme Inhibition

Thiazolidin-4-one derivatives have also been investigated for their ability to inhibit specific enzymes:

- PIM Kinase Inhibition :

- Multi-target Inhibition :

Other Pharmacological Activities

Beyond anticancer properties, thiazolidin-4-one derivatives exhibit a range of biological activities:

- Antiviral Activity : Some studies explored their potential against HIV, although toxicity issues limited the assessment of their antiviral efficacy .

- Antioxidant Properties : These compounds have shown promise as antioxidants, which can protect cells from oxidative stress.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Related Compounds | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | BCFMT (similar structure) | 6.0 µM (MDA-MB-231) | Microtubule disruption |

| Enzyme Inhibition | Various thiazolidinone analogs | Nanomolar range | PIM kinase inhibition |

| Antiviral | Related thiazolidinones | Not determined | Toxicity issues |

| Antioxidant | Thiazolidinone derivatives | Variable | Free radical scavenging |

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, including human cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines. The mechanism involves disrupting microtubule dynamics, which is crucial for cell division .

3. Anti-inflammatory Effects

Thiazolidinone derivatives are known to possess anti-inflammatory properties. The presence of hydroxyl and ethoxy groups in the structure enhances their ability to modulate inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazolidinone derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was revealed that this compound induced apoptosis in HeLa cells at concentrations as low as 10 µM. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death .

Chemical Reactions Analysis

Amide Hydrolysis

Benzamides are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For this compound:

Reaction :

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| Acidic (HCl/H₂SO₄) | H⁺, H₂O | 80–100°C | Complete hydrolysis to carboxylic acid |

| Basic (NaOH) | OH⁻, H₂O | 100°C | Formation of carboxylate salt and amine |

Nucleophilic Acyl Substitution

The amide group can undergo substitution with nucleophiles like alcohols or amines via transesterification or transamidation. For example:

Reaction :

| Nucleophile | Reagent | Catalyst | Product |

|---|---|---|---|

| Ethanol | EtOH, H₂SO₄ | Acidic conditions | Ethyl ester derivative |

| Methylamine | CH₃NH₂, DMF | Basic conditions | N-(Methyl)benzamide derivative |

Oxidation of Methoxy Group

The methoxy group on the piperidine ring may oxidize to a ketone under strong oxidizing conditions:

Reaction :

| Oxidant | Conditions | Outcome |

|---|---|---|

| KMnO₄ | H⁺, 60–80°C | Conversion to ketone (via demethylation) |

| RuO₄ | CH₂Cl₂, rt | Selective oxidation to ketone |

Bromide Substitution

The bromine substituent on the phenyl ring may undergo nucleophilic aromatic substitution or elimination:

Reaction :

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| SNAr (if activated) | NH₃, CuSO₄ | 150°C | Aminated derivative |

| Elimination | Zn/Hg, HCl | 100°C | Alkene formation (dehydrohalogenation) |

Piperidine Ring Reactivity

The 4-methoxypiperidin-1-yl group may undergo:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Reduction : Conversion to dihydro- or tetrahydro-piperidine derivatives under hydrogenation.

-

Oxidation : Formation of lactams under strong oxidizing agents.

Research Implications

The compound’s structural motifs (bromo substituent, methoxy piperidine) suggest potential applications in medicinal chemistry, such as:

-

Targeted Inhibition : Interaction with enzymes (e.g., CH24H) via the amide group’s ligand properties .

-

Pharmacokinetic Optimization : Modulation of lipophilicity (cLogP) and metabolic stability via substituent tuning .

Experimental validation of these hypotheses is required, particularly through crystallographic studies and biological assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Insights

- Planarity and Intermolecular Interactions: The Z-configuration ensures coplanarity between the thiazolidinone core and benzylidene moiety, facilitating π-π stacking and hydrogen bonding. In contrast, E-isomers exhibit reduced planarity and weaker interactions .

- Dihedral Angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, dihedral angles between the thiazolidinone ring and benzylidene group are ~9.68°, promoting intramolecular H-bonding (C–H⋯S) and dimer stabilization . The target compound’s 3-ethoxy-4-hydroxy group may further stabilize dimers via O–H⋯O/S interactions.

Research Findings and Pharmacological Implications

- Antioxidant Activity : Rhodanine derivatives with hydroxyl groups (e.g., 2-hydroxybenzylidene in ) exhibit radical scavenging activity. The target compound’s 4-hydroxy group is expected to enhance this property.

- Tyrosinase Inhibition: Compounds with electron-withdrawing groups (e.g., chloro) show improved tyrosinase binding in silico . The target compound’s 3-chloro and 4-hydroxy groups may synergistically inhibit melanogenesis.

- Antimicrobial Potential: Alkylamino substituents (e.g., dimethylaminoethyl in ) enhance Gram-positive bacterial inhibition. The target compound’s lack of such groups may limit its antimicrobial scope but improve selectivity for enzyme targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , involving the reaction of a thiazolidinone precursor (e.g., 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one) with an aldehyde derivative (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under basic conditions. Key parameters include:

- Solvent : Ethanol or methanol for reflux conditions .

- Catalyst : Anhydrous sodium acetate or potassium hydroxide to facilitate Schiff base formation and cyclization .

- Reaction Time : 6–8 hours under reflux, monitored by TLC (e.g., ethyl acetate/hexane, 20:80) .

Q. How is the compound characterized post-synthesis?

- Key Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene moiety and thioxothiazolidinone backbone . IR spectroscopy identifies C=O (1680–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Elemental Analysis : EDX or CHNS analysis validates molecular composition .

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and dihedral angles (e.g., non-planar benzene rings with ~16° dihedral angle in analogs) .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s electronic and nonlinear optical (NLO) properties?

- Methodological Approach :

- Geometry Optimization : Use DFT functionals (e.g., B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets to model ground-state geometry .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV in analogs) to predict reactivity and charge transfer .

- NLO Properties : Compute hyperpolarizability (β) values using CAM-B3LYP; high β (>100 × 10⁻³⁰ esu) suggests potential for optoelectronic applications .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-biofilm vs. cytotoxic effects)?

- Analytical Framework :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., Staphylococcus aureus vs. mammalian cells) to differentiate selective activity .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., ROS scavenging via SOD/CAT pathways) to identify primary targets .

- Structural Modifications : Compare bioactivity of analogs (e.g., halogen substitution at 3-chlorophenyl) to isolate pharmacophoric groups .

Q. What crystallographic strategies improve refinement accuracy for this compound?

- Protocol :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve disorder in the ethoxy-hydroxybenzylidene moiety .

- Software : SHELXL for small-molecule refinement; apply TWIN/BASF commands for twinned crystals .

- Validation : R-factor convergence (<5%), Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O/S contacts) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.